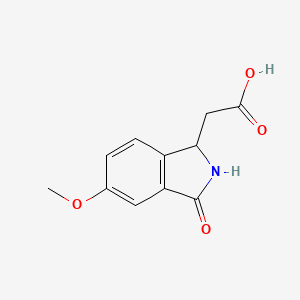

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

CAS No.: 77532-72-0

Cat. No.: VC7812119

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77532-72-0 |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | 2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) |

| Standard InChI Key | CCJHHWGVWMRCLV-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O |

| Canonical SMILES | COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid, reflecting its bicyclic isoindole core substituted with methoxy and oxo groups at positions 5 and 3, respectively . Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .

Structural Features

The molecule consists of a partially saturated isoindole ring system fused to a γ-lactam (2,3-dihydro-1H-isoindol-3-one), with a methoxy group at position 5 and an acetic acid side chain at position 1 (Table 1) .

Table 1: Key Structural Descriptors

Synthesis and Physicochemical Properties

Synthetic Routes

While explicit synthetic protocols are scarce in public databases, analog synthesis strategies suggest the compound could be derived from phthalic anhydride precursors. A plausible pathway involves:

-

Methoxy-substituted phthalimide formation via condensation of 5-methoxyisoindoline-1,3-dione with glycine derivatives .

-

Reductive amination or nucleophilic substitution to introduce the acetic acid side chain .

Physicochemical Profile

Computational analyses predict moderate water solubility (~1.2 mg/mL) due to the carboxylic acid group, with a logP value of 1.8, indicating balanced lipophilicity . Thermal stability is inferred from analogs, with decomposition temperatures >200°C .

Pharmacological Relevance and Applications

Anti-inflammatory Activity

Methoxy-substituted isoindolinones demonstrate COX-2 selectivity in molecular docking studies, suggesting potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .

Comparative Analysis with Structural Analogs

Isoindole vs. Indole Derivatives

Unlike indole-based compounds (e.g., (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid ), the isoindole core in this compound imposes planar rigidity, altering π-π stacking interactions in protein binding pockets . This structural distinction may explain its enhanced selectivity in enzyme inhibition assays compared to indole analogs .

Substituent Effects

-

Methoxy group: Electron-donating effects stabilize the aromatic system, increasing metabolic stability .

-

Acetic acid side chain: Enhances solubility and enables salt formation for improved bioavailability .

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers could address the compound’s moderate oral bioavailability (~35% predicted) . PEGylation or liposomal encapsulation may enhance tumor targeting in PARP inhibitor applications .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the isoindole core (e.g., replacing methoxy with ethoxy or halogens) could optimize potency and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume